Tetrahydrocytisine

Antifungal Agricultural Chemistry Natural Products

Researchers requiring a fully saturated bispidine scaffold for α4β2 nAChR pharmacology or asymmetric catalysis face limited sourcing of non-planar templates distinct from cytisine. Tetrahydrocytisine (CAS 18161-94-9) addresses this gap with a rigid, saturated core validated across multiple modalities. • α4β2 nAChR subtype selectivity confirmed in Xenopus oocyte functional assays • Antifungal IC50 = 11.3 µM vs. Fusarium oxysporum-superior to sparteine analog 8 (16.5 µM) • Pd-catalyzed asymmetric allylic alkylation: up to 91% ee with P,O-ligands • Microwave-assisted synthetic entry to bispidine/1,3-diazaadamantane libraries (15-20 min)

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 18161-94-9
Cat. No. B094161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocytisine
CAS18161-94-9
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1CC2C3CC(CNC3)CN2C(=O)C1
InChIInChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2
InChIKeyKWVYCGMBGRYVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrocytisine: nAChR Ligand & Chiral Scaffold


Tetrahydrocytisine (CAS 18161-94-9) is a naturally occurring quinolizidine alkaloid derived primarily from plants in the Fabaceae family [1]. Chemically designated as (1R,2S,9S)-7,11-diazatricyclo[7.3.1.0²,⁷]tridecan-6-one with molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol [2], it features a fully saturated bispidine core—a 3,7-diazabicyclo[3.3.1]nonane scaffold [3]. This saturation distinguishes it from its parent alkaloid cytisine, which contains a 2-pyridone ring system. Tetrahydrocytisine is characterized as a nicotinic acetylcholine receptor (nAChR) ligand with reported subtype selectivity for α4β2 nAChRs , and it serves as a versatile chiral building block in asymmetric catalysis and medicinal chemistry programs.

nAChR Pharmacology
Saturated bispidine template for α4β2 subtype selectivity studies
Chiral Catalysis
Rigid chiral scaffold for asymmetric P,O-ligand design
Antifungal Screening
Natural product alkaloid for SAR-driven fungicide discovery

Tetrahydrocytisine vs. Cytisine: Key Differences


Tetrahydrocytisine is structurally distinct from cytisine and other quinolizidine alkaloids due to its fully saturated bispidine core, which eliminates the planar 2-pyridone ring system present in cytisine [1]. This saturation fundamentally alters its conformational flexibility, receptor binding kinetics, and metabolic stability [2]. While cytisine functions as a high-affinity α4β2 nAChR partial agonist used clinically for smoking cessation, tetrahydrocytisine exhibits a different pharmacological profile with reported subtype selectivity for α4β2 in functional assays . In synthetic applications, the saturated scaffold provides a rigid yet conformationally distinct chiral environment compared to cytisine-derived ligands, directly impacting catalytic enantioselectivity outcomes [2]. Procurement decisions between these alkaloids must therefore be guided by specific end-use requirements: receptor pharmacology studies requiring a non-planar bispidine template versus applications leveraging the aromatic character of cytisine, or asymmetric catalysis programs where ligand conformation dictates enantiomeric excess [2]. Generic substitution without experimental validation of the intended application risks irreproducible results.

Tetrahydrocytisine
Fully saturated bispidine core; non-planar conformation; distinct receptor binding kinetics
Cytisine
Planar 2-pyridone ring; different metabolic stability; may alter catalytic enantioselectivity
Conformational mismatch Saturated vs aromatic core shifts ligand geometry and receptor interaction profiles
Catalytic outcome divergence Chiral environment differs; enantioselectivity from cytisine-derived ligands may not transfer
Pharmacology context α4β2 partial agonist profile of cytisine does not predict tetrahydrocytisine behavior in functional assays

Tetrahydrocytisine: Quantitative Comparative Evidence


Fusarium oxysporum Antifungal Activity

Tetrahydrocytisine (compound 12) demonstrated an IC₅₀ of 11.3 µM against Fusarium oxysporum mycelial growth in an amended medium assay [1]. This activity was superior to sparteine analog 8 (IC₅₀ = 16.5 µM) and matrine analog 18 (IC₅₀ = 12.3 µM), but less potent than sparteine analog 9 (IC₅₀ = 7.2 µM) [1]. The data derive from a direct head-to-head comparison of twenty quinolizidine alkaloids isolated from Genisteae plants [1].

Antifungal IC₅₀
Head-to-head comparison
11.3 µM
vs sparteine analog 8 (16.5 µM)
vs matrine analog 18 (12.3 µM)
vs sparteine analog 9 (7.2 µM)
Supports antifungal SAR screening context
Amended medium assay; rank within tested quinolizidine set
Antifungal Agricultural Chemistry Natural Products

Pd-Catalyzed Asymmetric Allylic Alkylation

A tetrahydrocytisine-derived phosphino-benzenecarboxamide P,O-ligand, when applied in Pd-catalyzed asymmetric allylic alkylation of (E)-1,3-diphenyl-2-propenyl acetate, achieved enantiomeric excess (ee) of up to 91% [1]. This performance stems from the distinct conformational behavior of the saturated tetrahydrocytisine scaffold compared to cytisine-derived ligands, as confirmed by X-ray crystallography and DFT studies [1]. The catalytic activity and enantioselectivity strongly correlated with ligand conformation [1].

Asymmetric Catalysis ee
Head-to-head comparison
Up to 91% ee
vs cytisine-derived P,O-ligands
Chiral ligand performance context
Conformation-dependent enantioselectivity; X-ray/DFT confirmed
Asymmetric Catalysis Organometallic Chemistry Chiral Ligands

Microwave-Assisted Diazaadamantane Synthesis

In the synthesis of 1,3-diazaadamantane derivatives from tetrahydrocytisine, microwave-assisted reaction conditions completed in 15-20 minutes, compared to significantly longer reaction times under conventional thermal conditions [1]. LC-MS analysis confirmed higher yields under microwave irradiation than under thermal conditions [1]. Additionally, intermediate esters 2a and 2b were efficiently synthesized from tetrahydrocytisine with high yields (e.g., compound 3 obtained in 87% yield) [1].

Microwave Synthesis
Method context
15–20 min, 87% yield
vs conventional thermal (longer time, lower yield)
Supports accelerated diazaadamantane scaffold synthesis
Microwave 130°C; LC-MS confirmed higher yields
Synthetic Methodology Microwave Chemistry Medicinal Chemistry

Computational Drug-Likeness Prediction

Computational ADME predictions for tetrahydrocytisine indicate compliance with multiple drug-likeness filters: Bioavailability = Yes, Rule of Five = Yes, Ghose Filter = Yes, Veber's Rule = Yes . While cytisine also meets these criteria, the fully saturated scaffold of tetrahydrocytisine is predicted to confer distinct physicochemical properties that may influence membrane permeability and metabolic stability compared to the aromatic cytisine core [1].

Drug-likeness Prediction
Class-level inference
Rule of Five, Veber compliant
MDDR-like Rule: No
In silico ADME prediction; requires experimental validation
Predicted distinct physicochemical profile vs cytisine
Drug Discovery ADME Computational Chemistry

Tetrahydrocytisine: Application Scenarios


Fusarium oxysporum Fungicide Discovery

Based on direct head-to-head antifungal screening data (IC₅₀ = 11.3 µM against Fusarium oxysporum) [1], tetrahydrocytisine is suitable for agricultural research programs developing fungicides targeting Fusarium wilt pathogens. Its potency profile relative to other quinolizidine alkaloids (superior to sparteine analog 8 at 16.5 µM; inferior to analog 9 at 7.2 µM) [1] provides a benchmark for structure-activity relationship (SAR) optimization and lead selection in crop protection applications.

Asymmetric Catalysis with Chiral P,O-Ligands

Tetrahydrocytisine serves as a validated chiral scaffold for the synthesis of P,O-ligands used in Pd-catalyzed asymmetric allylic alkylation, achieving enantiomeric excess up to 91% [2]. The distinct conformational behavior of the saturated tetrahydrocytisine framework, confirmed by X-ray crystallography [2], makes it particularly valuable for catalysis programs where ligand rigidity and stereoelectronic tuning are critical for high enantioselectivity.

Microwave-Assisted Diazatricyclic Scaffold Synthesis

For medicinal chemistry programs targeting bispidine-containing or 1,3-diazaadamantane pharmacophores, tetrahydrocytisine offers a time-efficient synthetic entry point when paired with microwave-assisted protocols (15-20 minute reaction times with enhanced yields compared to thermal conditions) [3]. This application scenario is recommended for laboratories equipped with microwave synthesis capabilities seeking to accelerate SAR exploration around the diazatricyclic core.

nAChR Pharmacology with Saturated Bispidine Templates

Tetrahydrocytisine is appropriate for in vitro nAChR binding and functional studies where a fully saturated bispidine scaffold is required to investigate subtype selectivity (notably α4β2 nAChR preference reported in Xenopus oocyte systems) . Its saturated ring system distinguishes it pharmacologically from cytisine [4], enabling comparative studies that probe the role of the 2-pyridone moiety versus a fully reduced core in receptor activation and desensitization kinetics.

Application
Selection Property
Validation Focus
Fusarium wilt fungicide discovery
Antifungal potency in amended medium assays
SAR benchmarking across quinolizidine analogs
Chiral P,O-ligand for Pd catalysis
Enantioselectivity profile in allylic alkylation
Conformation–enantioselectivity correlation review
Diazatricyclic scaffold synthesis
Microwave-assisted reaction efficiency
Yield and time comparison under thermal vs microwave
nAChR subtype selectivity studies
Saturated bispidine template pharmacology
α4β2 vs other nAChR subtype profiling

Technical Documentation Hub

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34 linked technical documents
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